molecular formula C11H13F2NO3 B2369494 (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime CAS No. 1216325-61-9

(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime

Cat. No.: B2369494
CAS No.: 1216325-61-9
M. Wt: 245.226
InChI Key: REMMIJNNJKKAFI-VGOFMYFVSA-N
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Description

(1E)-1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone oxime is a fluorinated oxime derivative characterized by a phenyl ring substituted with a 2,2-difluoroethoxy group at position 4, a methoxy group at position 3, and an ethanone oxime moiety in the E-configuration. The compound’s structural uniqueness lies in the electron-withdrawing difluoroethoxy group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

(NE)-N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c1-7(14-15)8-3-4-9(10(5-8)16-2)17-6-11(12)13/h3-5,11,15H,6H2,1-2H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMMIJNNJKKAFI-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime typically involves the following steps:

    Formation of the Ethanone Intermediate: The initial step involves the synthesis of 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 4-(2,2-difluoroethoxy)-3-methoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oximation: The ethanone intermediate is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient separation and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime: can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitro compound.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under controlled temperature conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluoroethoxy and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing ethanone oxime or substituted phenyl motifs, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(1E)-1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone oxime 4-(2,2-difluoroethoxy), 3-methoxy C11H12F2NO3 256.22 High lipophilicity (fluorine effect); potential CNS activity due to methoxy group
(E)-1-(4-(2,2-Difluoroethoxy)phenyl)propan-1-one oxime 4-(2,2-difluoroethoxy), propanone oxime C12H14F2NO2 229.22 Longer alkyl chain may reduce crystallinity; no 3-methoxy group
(E)-1-(4-Methoxy-3-nitrophenyl)ethanone oxime 4-methoxy, 3-nitro C9H10N2O4 210.19 Electron-withdrawing nitro group enhances acidity; potential for redox activity
1-(3,4-Dichlorophenyl)ethanone oxime 3,4-dichloro C8H7Cl2NO 204.05 Chlorine substituents increase hydrophobicity; possible pesticidal activity
Schiff base oxime derivatives (e.g., 2a-2f) 4-{[(E)-substituted benzylidene]amino}phenyl Variable Variable Schiff base enables metal coordination (e.g., reactivating acetylcholinesterase)

Key Observations

Chlorine substituents (e.g., in 1-(3,4-dichlorophenyl)ethanone oxime) similarly enhance hydrophobicity but may introduce toxicity risks .

Electronic and Steric Influences: The 3-nitro group in (E)-1-(4-methoxy-3-nitrophenyl)ethanone oxime introduces strong electron-withdrawing effects, stabilizing the oxime moiety but reducing metabolic stability . Schiff base derivatives (e.g., compounds 2a-2f) exhibit intramolecular hydrogen bonding (O–H···N), enhancing planarity and metal-binding capacity for applications in enzyme reactivation .

Synthetic Pathways :

  • Most oximes are synthesized via condensation of ketones with hydroxylamine hydrochloride under reflux . The target compound likely follows this route, starting from a difluoroethoxy-substituted ketone precursor.
  • Schiff base analogs require additional steps, such as imine formation between oximes and aldehydes .

Biological and Industrial Relevance: The target compound’s fluorine substituents may confer resistance to oxidative metabolism, a desirable trait in CNS-targeting drugs . Iloperidone-related impurities (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) highlight the importance of substituent choice in pharmacokinetics; replacing chlorine with difluoroethoxy could reduce reactivity and toxicity .

Stability and Isomerization Considerations

Oximes are prone to E/Z isomerization under acidic or thermal conditions. For example, (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime undergoes E→Z isomerization in acetic acid, forming intramolecular hydrogen bonds that stabilize the Z-form . The target compound’s E-configuration may similarly interconvert, affecting bioavailability and activity.

Biological Activity

(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime is a synthetic compound notable for its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, emphasizing its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C11H13F2NO3
  • Molecular Weight : 245.22 g/mol
  • CAS Number : 1216325-61-9

The presence of the difluoroethoxy and methoxy groups contributes to its lipophilicity and potential interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it may affect enzymes linked to oxidative stress or inflammation.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity. This interaction can lead to altered physiological responses, which are crucial for therapeutic applications.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Research Findings
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic pathwaysStudies indicate inhibition of specific enzyme classes, including cytochrome P450s
Antioxidant ActivityMay exhibit antioxidant propertiesResearch shows reduced oxidative stress markers in cell cultures
Anti-inflammatory EffectsPotential to reduce inflammationIn vitro studies demonstrate decreased pro-inflammatory cytokine production
Antimicrobial ActivityInvestigated for effects against bacterial strainsPreliminary data suggests efficacy against certain Gram-positive bacteria

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Study :
    • Objective : To evaluate the inhibitory effects on cytochrome P450 enzymes.
    • Methodology : Enzyme assays were conducted using liver microsomes from rats.
    • Findings : The compound exhibited significant inhibition of CYP3A4 and CYP2D6, suggesting potential drug-drug interaction risks.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory properties in a mouse model.
    • Methodology : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS).
    • Findings : Treatment resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Antioxidant Activity Assessment :
    • Objective : To determine the compound’s ability to scavenge free radicals.
    • Methodology : DPPH radical scavenging assay was performed.
    • Findings : The compound demonstrated a dose-dependent scavenging effect, indicating strong antioxidant potential.

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